4-(丙烷-1-磺酰基)苯-1-磺酰胺

描述

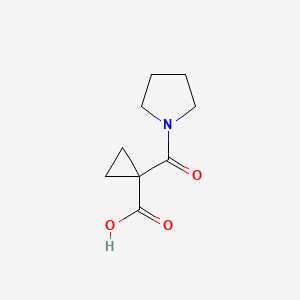

“4-(Propane-1-sulfonyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C9H13NO4S2 and a molecular weight of 263.33 . It is a derivative of sulfonamide, a class of synthetic antimicrobial drugs .

Synthesis Analysis

Sulfonamides, including “4-(Propane-1-sulfonyl)benzene-1-sulfonamide”, can be synthesized from sulfonic acids or its sodium salts under microwave irradiation . The use of 4-nitrophenyl benzylsulfonate as a starting material enables the synthesis of a large range of sulfonamides at room temperature .Molecular Structure Analysis

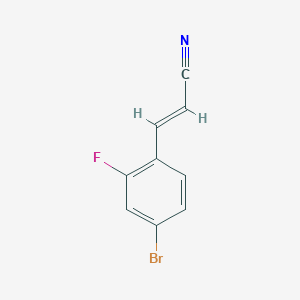

The molecular structure of “4-(Propane-1-sulfonyl)benzene-1-sulfonamide” consists of a benzene ring with a sulfonamide group and a propane-1-sulfonyl group attached to it .Chemical Reactions Analysis

Sulfonamides, including “4-(Propane-1-sulfonyl)benzene-1-sulfonamide”, can undergo various chemical reactions. For instance, they can react with para-aminobenzoic acid (PABA) for incorporation into folic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(Propane-1-sulfonyl)benzene-1-sulfonamide” include a molecular weight of 263.33 and a density of 1.363±0.06 g/cm3 (Predicted) .科学研究应用

化学合成

4-(丙烷-1-磺酰基)苯-1-磺酰胺: 作为合成各种化学化合物的中间体。其磺酰氯基团可以在亲核取代反应中充当离去基团,使其成为创造更复杂分子的宝贵化合物。 这种特性在合成需要引入磺酰胺基团的生物活性分子中特别有用 .

材料科学

在材料科学中,该化合物可用于修饰材料的表面性质。 磺酰基可用于在聚合物链上引入磺酸盐部分,从而改变表面的亲水性,可能改善材料与水和其他极性物质的相互作用 .

生命科学研究

磺酰胺,例如 4-(丙烷-1-磺酰基)苯-1-磺酰胺,以其在药物化学中的作用而闻名。它们可以作为开发新药的结构框架,包括利尿剂、抗癫痫药物和抗生素。 磺酰基是这些化合物生物活性的关键 .

色谱

该化合物可用于色谱法作为固定相改性剂。 它能够通过疏水和离子相互作用与各种分子相互作用,使其成为用于色谱柱以帮助分离基于其化学性质的复杂混合物的候选物 .

分析化学

在分析化学中, 4-(丙烷-1-磺酰基)苯-1-磺酰胺 可用作定量分析中的标准品或试剂。 其明确的结构和性质使其可用于校准仪器或作为特定分析程序中的反应物 .

药物设计与发现

磺酰胺的结构特征经常在药物设计和发现中被探索。它们可以模拟酶的天然底物并抑制其活性,这是开发新治疗剂的常见策略。 研究人员可以修改 4-(丙烷-1-磺酰基)苯-1-磺酰胺 骨架以创建有效的酶抑制剂 .

环境科学

磺酰胺由于其稳定性和持久性,可以对其环境影响进行研究,尤其是在水系统中,4-(丙烷-1-磺酰基)苯-1-磺酰胺 可用作模型化合物来研究类似有机污染物在环境中的行为 .

催化

在催化领域,磺酰胺化合物可以作为金属催化剂的配体。 磺酰基可以与金属结合,形成在催化各种化学反应(包括氧化和还原过程)中有效的配合物 .

作用机制

Target of Action

4-(Propane-1-sulfonyl)benzene-1-sulfonamide is a type of sulfonamide drug . The primary targets of sulfonamides are the enzymes involved in the synthesis of folic acid, specifically anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in bacterial growth and reproduction .

Mode of Action

4-(Propane-1-sulfonyl)benzene-1-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Biochemical Pathways

The inhibition of folic acid synthesis affects various biochemical pathways in bacteria. Folic acid is a key component in the synthesis of nucleic acids and amino acids, which are essential for bacterial growth and reproduction . Therefore, the inhibition of folic acid synthesis by 4-(Propane-1-sulfonyl)benzene-1-sulfonamide leads to the inhibition of these pathways, resulting in the prevention of bacterial growth .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The result of the action of 4-(Propane-1-sulfonyl)benzene-1-sulfonamide is the inhibition of bacterial growth and reproduction. By preventing the synthesis of folic acid, the compound inhibits the synthesis of nucleic acids and amino acids, which are essential for bacterial growth and reproduction . This makes the compound bacteriostatic rather than bactericidal .

Action Environment

The action of 4-(Propane-1-sulfonyl)benzene-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of the compound .

安全和危害

未来方向

The future directions of “4-(Propane-1-sulfonyl)benzene-1-sulfonamide” could be influenced by the ongoing research and development in the field of sulfonamides. As sulfonamides have a broad spectrum of antimicrobial activity, they continue to be used for the treatment of human and animal bacterial infections .

属性

IUPAC Name |

4-propylsulfonylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S2/c1-2-7-15(11,12)8-3-5-9(6-4-8)16(10,13)14/h3-6H,2,7H2,1H3,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBIKSYLMQKWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate](/img/structure/B1527277.png)

![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)

![2-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1527282.png)

![4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole](/img/structure/B1527283.png)

amine](/img/structure/B1527288.png)

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)

![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)